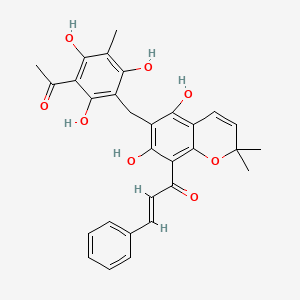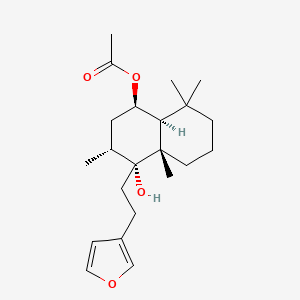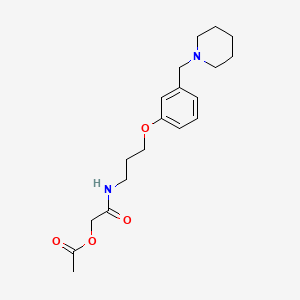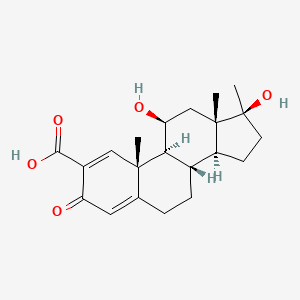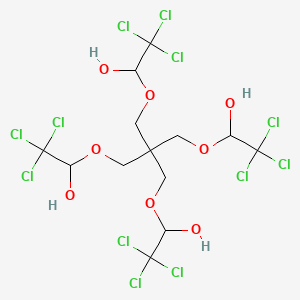
Petrichloral
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petrichloral is a sedative and hypnotic prodrug related to chloral hydrate. Its chemical structure consists of a complex arrangement of chlorine atoms attached to a pentaerythritol backbone. The compound is used for its calming effects and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes:: Petrichloral can be synthesized through the following steps:
Chlorination of Pentaerythritol: Pentaerythritol (a polyol) is chlorinated using chlorine gas or other chlorinating agents. This reaction introduces chlorine atoms onto the pentaerythritol scaffold.
Hydroxyethylation: The chlorinated pentaerythritol undergoes hydroxyethylation, resulting in the formation of this compound. This step involves the addition of hydroxyethyl groups to the chlorinated sites.
Industrial Production:: Industrial production methods involve large-scale synthesis of this compound using optimized conditions. These processes are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Petrichloral can participate in various chemical reactions:
Oxidation: It can be oxidized to form chloral hydrate, which is the active compound responsible for its sedative effects.
Reduction: Reduction of this compound yields pentaerythritol.
Substitution: The chlorinated sites can undergo substitution reactions with other nucleophiles.
Common reagents and conditions:
Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride).
Hydroxyethylation: Ethylene oxide or other hydroxyethylating agents.
Major products:
Chloral Hydrate: The primary metabolite of this compound, responsible for its sedative properties.
Wissenschaftliche Forschungsanwendungen
Petrichloral has been studied in various fields:
Medicine: Historically used as a sedative, although its use has declined due to safety concerns.
Biology: Limited research on its effects at the cellular level.
Industry: Used in some industrial processes.
Wirkmechanismus
Petrichloral’s mechanism of action involves the conversion to chloral hydrate. Chloral hydrate acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This leads to sedation and hypnotic effects.
Vergleich Mit ähnlichen Verbindungen
Petrichloral is unique due to its pentaerythritol backbone and multiple chlorination sites. Similar compounds include chloral hydrate, trichloroacetaldehyde, and other sedative-hypnotics.
Eigenschaften
CAS-Nummer |
78-12-6 |
|---|---|
Molekularformel |
C13H16Cl12O8 |
Molekulargewicht |
725.7 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol |
InChI |
InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2 |
InChI-Schlüssel |
OKACKALPXHBEMA-UHFFFAOYSA-N |
SMILES |
C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




